
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxymethoxy group, a triisopropylsilyl ethynyl group, and a trifluoromethanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
The synthesis of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced in a controlled manner. Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Etherification: Formation of the methoxymethoxy group via etherification reactions.
Silylation: Incorporation of the triisopropylsilyl ethynyl group using silylation reagents.
Sulfonation: Addition of the trifluoromethanesulfonate group through sulfonation reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form larger conjugated systems.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The specific functional groups in the compound allow it to bind to and modify the activity of enzymes, receptors, and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2-Chloro-3-(methoxymethoxy)-naphthalene derivatives: Differ in the presence or absence of the triisopropylsilyl ethynyl group.
8-((Triisopropylsilyl)ethynyl)naphthalene derivatives: Differ in the presence or absence of the chloro and methoxymethoxy groups.
Naphthalen-1-yl trifluoromethanesulfonate derivatives: Differ in the presence or absence of the chloro, methoxymethoxy, and triisopropylsilyl ethynyl groups.
Propriétés
Formule moléculaire |
C24H30ClF3O5SSi |
|---|---|
Poids moléculaire |
551.1 g/mol |
Nom IUPAC |
[2-chloro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30ClF3O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
Clé InChI |
QNHNJUWCQWASSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)Cl)OCOC)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
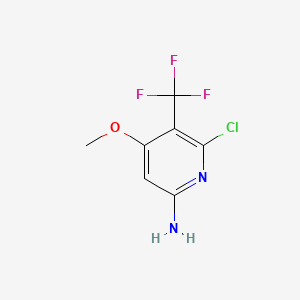
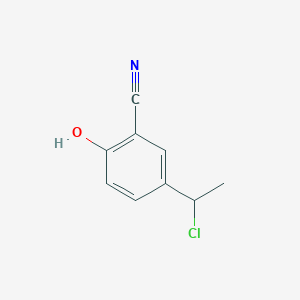
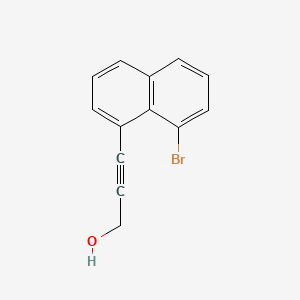

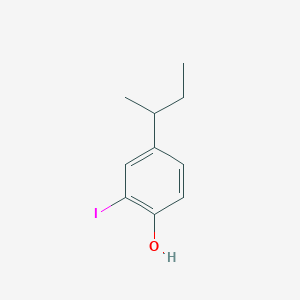
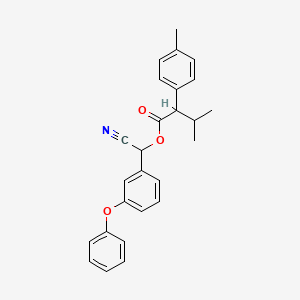

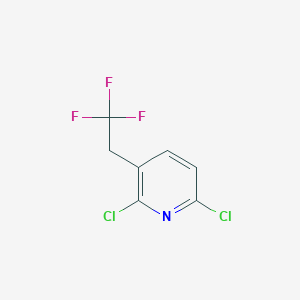
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
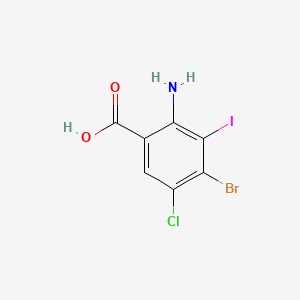

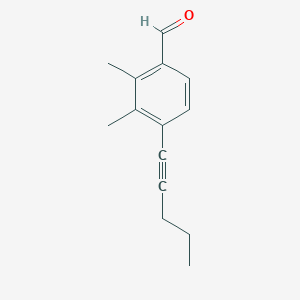
![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)
